

High-performance liquid chromatography (HPLC) method for 2,6-Benzothiazolediamine

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Compound of Interest

Compound Name: 2,6-Benzothiazolediamine

Cat. No.: B112751

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An Application Note on the Analysis of **2,6-Benzothiazolediamine** by High-Performance Liquid Chromatography (HPLC)

This document provides a detailed application note and protocol for the quantitative analysis of **2,6-Benzothiazolediamine** using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

2,6-Benzothiazolediamine is a chemical compound of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various samples, including bulk drug substances and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.^[1] This application note details a robust RP-HPLC method for the analysis of **2,6-Benzothiazolediamine**.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.^{[2][3]} This method can also be utilized for the determination of process-related impurities and degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.^[4] The following chromatographic conditions are recommended based on the analysis of structurally similar benzothiazole derivatives.^{[4][5][6]}

| Parameter | Recommended Condition |
|----------------------|---|
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 μ m) ^[4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min ^[4] |
| Column Temperature | 30°C ^[4] |
| Detection Wavelength | 265 nm ^[7] |
| Injection Volume | 10 μ L ^[4] |
| Diluent | Acetonitrile:Water (50:50, v/v) |

Gradient Elution Program

A gradient elution is proposed to ensure the effective separation of **2,6-Benzothiazolediamine** from potential impurities.

| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
|----------------|----------------|-----------------------------|
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 25 | 20 | 80 |

Protocol

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **2,6-Benzothiazolediamine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. [4] These solutions are used to establish the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[9]

- For Bulk Drug Substance:
 - Accurately weigh approximately 25 mg of the **2,6-Benzothiazolediamine** sample and transfer it to a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.[1]
 - Allow the solution to cool to room temperature and dilute to volume with the diluent.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.[4][10]

- For Solid Dosage Forms (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[\[1\]](#)
 - Accurately weigh a portion of the powder equivalent to 25 mg of **2,6-Benzothiazolediamine** and transfer it to a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction.[\[1\]](#)
 - Allow the solution to cool and dilute to volume with the diluent.
 - Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[\[11\]](#)
 - Filter the supernatant through a 0.45 µm syringe filter before analysis.[\[10\]](#)[\[11\]](#)

Method Validation Summary

The analytical method should be validated in accordance with regulatory guidelines to demonstrate its suitability for the intended purpose.[\[12\]](#) The following tables summarize the typical acceptance criteria and representative data for method validation parameters based on similar compounds.[\[4\]](#)[\[13\]](#)[\[14\]](#)

System Suitability

| Parameter | Acceptance Criteria |
|---------------------------|---------------------|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | $\leq 2.0\%$ |

Linearity

A linear relationship should be established between the analyte concentration and the detector response.[\[13\]](#)

| Parameter | Result | Acceptance Criteria |
|---|---------------|---------------------------|
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R ²) | 0.9997 | R ² ≥ 0.999[4] |

Accuracy (Recovery)

The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.[14]

| Spiked Level | % Recovery | Acceptance Criteria |
|--------------|------------|---------------------|
| 80% | 99.5% | 98.0 - 102.0%[4] |
| 100% | 100.8% | 98.0 - 102.0%[4] |
| 120% | 101.2% | 98.0 - 102.0%[4] |

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14]

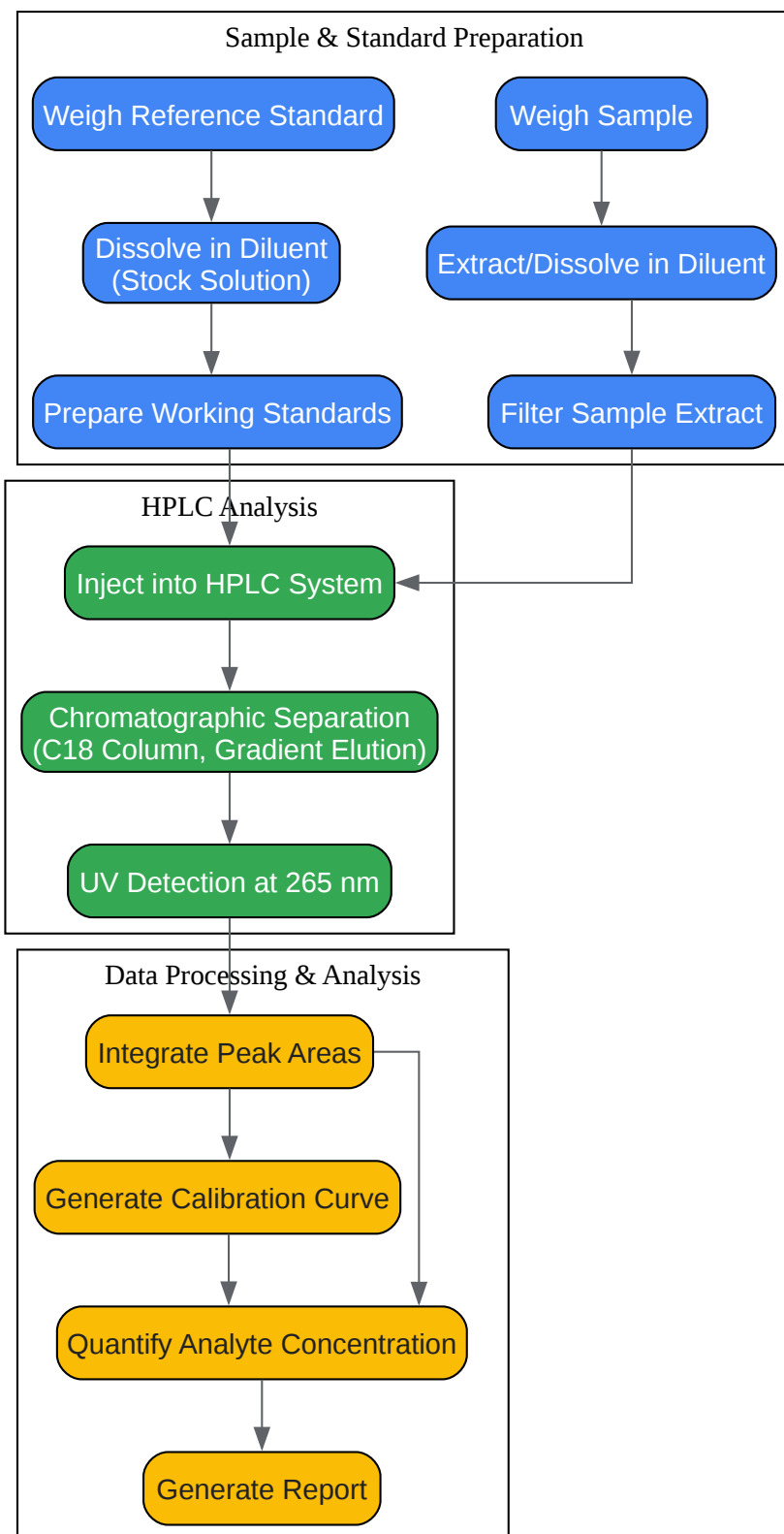
| Precision Level | % RSD | Acceptance Criteria |
|------------------------|--------|---------------------|
| Repeatability | < 1.0% | ≤ 2.0%[4] |
| Intermediate Precision | < 1.5% | ≤ 2.0%[4] |

Limits of Detection (LOD) and Quantitation (LOQ)

| Parameter | Result |
|-----------------------------|--------------|
| Limit of Detection (LOD) | 0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[4] |

Visualizations

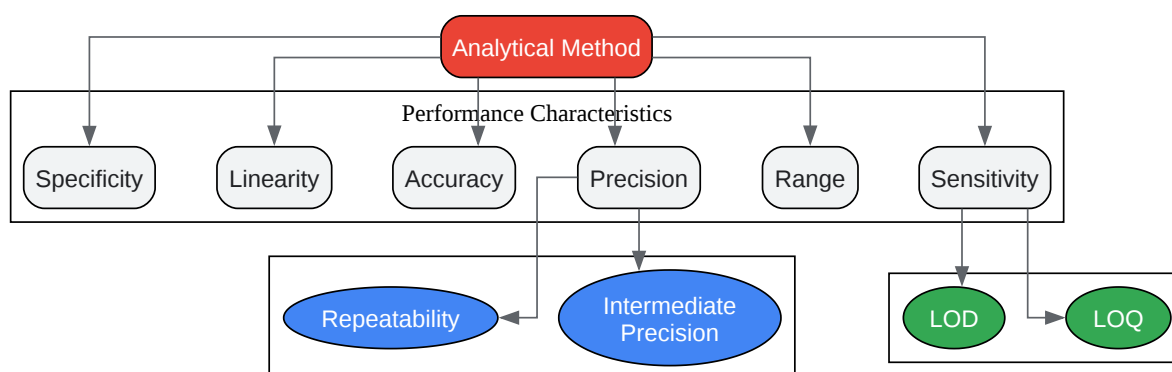
Experimental Workflow



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Caption: Workflow for the HPLC analysis of **2,6-Benzothiazolediamine**.

Method Validation Logical Relationship



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Caption: Logical relationship of method validation parameters.

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